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Introduction to Receptor-Operated Calcium Channels (ROCCs)

Receptor-operated calcium channels (ROCCs), also known as ligand-gated calcium channels,

are a diverse group of plasma membrane ion channels that are activated by the binding of an

agonist to a membrane receptor, typically a G-protein coupled receptor (GPCR) or a receptor

tyrosine kinase. This activation initiates a signaling cascade that leads to the opening of the

channel and subsequent influx of extracellular calcium (Ca2+). This increase in intracellular

Ca2+ concentration is a crucial second messenger that triggers a wide array of cellular

responses, including smooth muscle contraction, neurotransmitter release, gene transcription,

and cell proliferation.[1][2]

A major subtype of ROCCs are the store-operated calcium channels (SOCCs), which are

activated in response to the depletion of intracellular calcium stores in the endoplasmic or

sarcoplasmic reticulum.[3][4] The activation of ROCCs and SOCCs is a key mechanism of

calcium signaling in both excitable and non-excitable cells.

Oxodipine: A Dihydropyridine Calcium Channel Blocker

Oxodipine is a dihydropyridine derivative that functions as a potent calcium channel blocker.[5]

Like other members of the dihydropyridine class, its primary mechanism of action is the
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inhibition of voltage-operated calcium channels (VOCCs), particularly the L-type and T-type

calcium channels. This action leads to the relaxation of vascular smooth muscle and a

decrease in blood pressure.

Using Oxodipine to Differentiate ROCC and VOCC Activity

A significant challenge in studying calcium signaling is distinguishing the contribution of ROCCs

from that of VOCCs, as many stimuli can activate both channel types. Due to its high selectivity

for VOCCs, Oxodipine can be a valuable pharmacological tool to isolate and study the activity

of ROCCs. By effectively blocking Ca2+ influx through VOCCs, researchers can investigate

agonist-induced Ca2+ entry that is mediated exclusively by ROCCs.

While some reports have suggested that certain dihydropyridines may directly modulate

SOCCs, more recent studies indicate that these effects might be due to experimental artifacts,

such as the intrinsic fluorescence of some dihydropyridines in certain calcium imaging assays.

Therefore, when using Oxodipine in such assays, it is crucial to employ appropriate controls

and consider the use of longer wavelength fluorescent dyes to minimize potential interference.

Quantitative Data for Oxodipine

The following table summarizes the inhibitory concentrations (IC50) of Oxodipine on different

types of voltage-operated calcium channels. To date, there is no direct evidence or published

IC50 values for Oxodipine's effect on receptor-operated calcium channels.

Channel Type Cell Type IC50 (µM) Reference

L-type Ca2+ current

(ICaL)

Rat cultured neonatal

ventricular myocytes
0.24

T-type Ca2+ current

(ICaT)

Rat cultured neonatal

ventricular myocytes
0.41

Experimental Protocols
Protocol 1: Isolating ROCC-Mediated Calcium Influx in Vascular Smooth Muscle Cells using

Calcium Imaging
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Objective: To measure the increase in intracellular calcium concentration mediated by ROCCs

in response to an agonist, while blocking VOCCs with Oxodipine.

Materials:

Vascular smooth muscle cells (e.g., A7r5 cell line or primary cultured cells)

Cell culture medium

Fura-2 AM or other suitable calcium indicator dye

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

Oxodipine

Agonist of interest (e.g., phenylephrine, vasopressin)

Fluorescence microscope or plate reader equipped for ratiometric calcium imaging

Procedure:

Cell Culture and Dye Loading:

Culture vascular smooth muscle cells to an appropriate confluency on glass coverslips or

in a multi-well plate suitable for fluorescence imaging.

Wash the cells with HBSS.

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60

minutes at 37°C.

Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at

least 30 minutes.

Experimental Setup:

Mount the coverslip onto the stage of the fluorescence microscope or place the plate in

the plate reader.
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Perfuse the cells with HBSS.

Data Acquisition:

Record baseline fluorescence for 2-5 minutes.

Add Oxodipine (e.g., 1-10 µM) to the perfusion solution to block VOCCs. The optimal

concentration should be determined empirically.

Continue recording for 5-10 minutes to ensure a stable baseline in the presence of

Oxodipine.

Add the agonist of interest to the perfusion solution to stimulate ROCCs.

Record the change in fluorescence for an additional 10-15 minutes or until the response

reaches a plateau and begins to decline.

Data Analysis:

Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-

2, typically 340 nm and 380 nm).

Convert the fluorescence ratio to intracellular calcium concentration ([Ca2+]i) using the

Grynkiewicz equation, following calibration with ionomycin and EGTA.

The increase in [Ca2+]i observed after the addition of the agonist in the presence of

Oxodipine represents the calcium influx through ROCCs.

Protocol 2: Electrophysiological Measurement of ROCC Currents using Patch-Clamp

Objective: To record the ion currents flowing through ROCCs in response to an agonist, with

VOCCs blocked by Oxodipine.

Materials:

Isolated single smooth muscle cells

Patch-clamp setup (amplifier, micromanipulator, perfusion system)
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Borosilicate glass capillaries for pipette fabrication

External (bath) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10

HEPES, 10 glucose, pH 7.4)

Internal (pipette) solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA,

pH 7.2 with CsOH)

Oxodipine

Agonist of interest

Procedure:

Cell Preparation:

Isolate single smooth muscle cells using enzymatic digestion.

Plate the cells in a recording chamber on the stage of an inverted microscope.

Patch-Clamp Recording:

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

Establish a whole-cell patch-clamp configuration on a single cell.

Hold the cell at a negative membrane potential (e.g., -60 mV) to minimize the activation of

VOCCs.

Experimental Protocol:

Perfuse the cell with the external solution and record the baseline current.

Apply a voltage ramp or step protocol to assess the current-voltage (I-V) relationship.

Add Oxodipine (e.g., 1-10 µM) to the external solution to block any residual VOCC

activity.

After stabilization, apply the agonist to the external solution to activate ROCCs.
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Record the agonist-induced current.

Data Analysis:

Subtract the baseline current from the current recorded in the presence of the agonist to

isolate the ROCC-mediated current.

Analyze the characteristics of the ROCC current, such as its amplitude, kinetics, and I-V

relationship.
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Caption: Signaling pathway of receptor-operated calcium channel (ROCC) activation and the

inhibitory action of Oxodipine on voltage-operated calcium channels (VOCCs).
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Caption: Experimental workflow for isolating and measuring ROCC-mediated calcium influx

using Oxodipine and fluorescence imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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